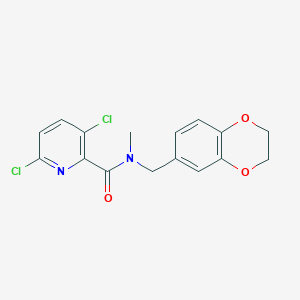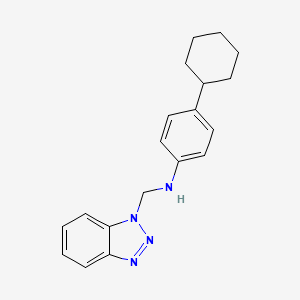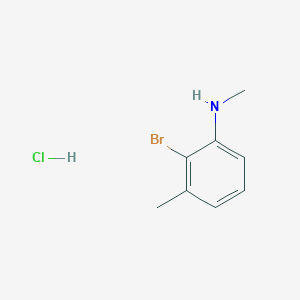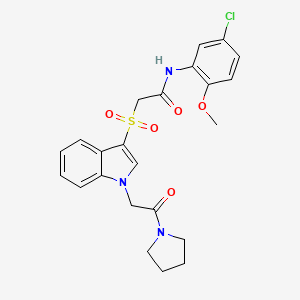![molecular formula C20H18N2O5 B2841850 N-((5-(苯并[d][1,3]二噁杂环-5-基)异噁唑-3-基)甲基)-2-苯氧基丙酰胺 CAS No. 1040640-34-3](/img/structure/B2841850.png)
N-((5-(苯并[d][1,3]二噁杂环-5-基)异噁唑-3-基)甲基)-2-苯氧基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a complex organic molecule that contains several functional groups, including an isoxazole ring, a benzo[d][1,3]dioxol-5-yl group, and a phenoxypropanamide group . Similar compounds have been found to exhibit various biological activities, such as anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved several steps, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. While the exact structure was not found, the structure of similar compounds involves a benzo[d][1,3]dioxol-5-yl group attached to an isoxazole ring .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide”, also known as “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxypropanamide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its efficacy against prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound induces cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer agent.
Antitumor Activity
In addition to its general anticancer properties, the compound has been specifically evaluated for its antitumor activities. It has shown potent growth inhibition against HeLa, A549, and MCF-7 cell lines . The compound induces apoptosis and causes cell cycle arrest in the S-phase and G2/M-phase, highlighting its potential as a targeted antitumor agent.
Lead (Pb2+) Detection
The compound has been utilized in the development of sensitive and selective sensors for the detection of carcinogenic heavy metal ions, such as lead (Pb2+) . By incorporating the compound into electrochemical sensors, researchers have achieved reliable detection of Pb2+ ions, which is crucial for environmental monitoring and public health.
Tubulin Polymerization Inhibition
The compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cell division. By targeting microtubules, the compound can cause mitotic blockade and induce apoptosis in cancer cells . This mechanism of action is similar to that of other well-known anticancer agents, making it a valuable addition to the arsenal of tubulin-targeting drugs.
Structure-Activity Relationship Studies
Researchers have conducted detailed structure-activity relationship (SAR) studies on this compound to optimize its anticancer properties . By modifying various functional groups, they have identified key structural features that enhance its efficacy. These studies provide valuable insights for the design of more potent analogs and the development of new therapeutic agents.
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through various mechanisms . It triggers morphological changes, such as chromatin condensation and membrane blebbing, and activates apoptotic pathways. Understanding these mechanisms is crucial for developing effective cancer therapies that can selectively target and eliminate cancer cells.
Cell Cycle Arrest
In addition to inducing apoptosis, the compound also causes cell cycle arrest at specific phases . By halting the progression of the cell cycle, it prevents cancer cells from proliferating and spreading. This dual action of inducing apoptosis and causing cell cycle arrest makes the compound a promising candidate for combination therapies.
Environmental Monitoring
Beyond its biomedical applications, the compound has potential uses in environmental monitoring. Its ability to detect heavy metal ions, such as lead (Pb2+), can be leveraged to develop sensors for monitoring environmental pollution . These sensors can provide real-time data on the presence of toxic metals, aiding in pollution control and public health efforts.
未来方向
属性
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(26-16-5-3-2-4-6-16)20(23)21-11-15-10-18(27-22-15)14-7-8-17-19(9-14)25-12-24-17/h2-10,13H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKBZBGMFMQWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)
![3-[(3-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2841773.png)



![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2841783.png)



![Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride](/img/structure/B2841789.png)